molecular formula C6H11NaO6 B12643329 Sodium 3-deoxy-D-arabino-hexonate CAS No. 93857-40-0

Sodium 3-deoxy-D-arabino-hexonate

Cat. No.: B12643329
CAS No.: 93857-40-0
M. Wt: 202.14 g/mol
InChI Key: ZRBXQRZQHABLKN-ASMLCRKRSA-M
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Description

Sodium 3-deoxy-D-arabino-hexonate is a chemical compound with the molecular formula C6H11NaO6 It is a sodium salt derivative of 3-deoxy-D-arabino-hexonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-deoxy-D-arabino-hexonate typically involves the reaction of 3-deoxy-D-arabino-hexonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process can be summarized as follows:

  • Dissolve 3-deoxy-D-arabino-hexonic acid in water.
  • Add sodium hydroxide solution to the acid solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Evaporate the solvent to obtain the solid sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-deoxy-D-arabino-hexonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and other electrophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sodium 3-deoxy-D-arabino-hexonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3-deoxy-D-arabino-hexonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity and metabolic flux.

Comparison with Similar Compounds

Similar Compounds

    3-deoxy-D-arabino-heptulosonate 7-phosphate: A key intermediate in the shikimate pathway.

    3-deoxy-D-arabino-hexonic acid: The parent acid of Sodium 3-deoxy-D-arabino-hexonate.

    D-2-keto-3-deoxygluconate: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific sodium salt form, which imparts distinct chemical and physical properties. Its solubility, reactivity, and stability differ from those of its parent acid and other related compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

93857-40-0

Molecular Formula

C6H11NaO6

Molecular Weight

202.14 g/mol

IUPAC Name

sodium;(2S,4S,5R)-2,4,5,6-tetrahydroxyhexanoate

InChI

InChI=1S/C6H12O6.Na/c7-2-5(10)3(8)1-4(9)6(11)12;/h3-5,7-10H,1-2H2,(H,11,12);/q;+1/p-1/t3-,4-,5+;/m0./s1

InChI Key

ZRBXQRZQHABLKN-ASMLCRKRSA-M

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)[O-])O.[Na+]

Canonical SMILES

C(C(C(CO)O)O)C(C(=O)[O-])O.[Na+]

Origin of Product

United States

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